molecular formula C46H92N2O4 B13359119 Heptadecan-9-yl 8-((2-(dimethylamino)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Heptadecan-9-yl 8-((2-(dimethylamino)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Cat. No.: B13359119
M. Wt: 737.2 g/mol
InChI Key: WIWRPGNHBSINBB-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((2-(dimethylamino)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound primarily used in the field of lipid nanoparticles and drug delivery systems. This compound is known for its unique structure, which allows it to interact with biological membranes effectively, making it a valuable component in various pharmaceutical applications.

Properties

Molecular Formula

C46H92N2O4

Molecular Weight

737.2 g/mol

IUPAC Name

nonyl 8-[2-(dimethylamino)ethyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate

InChI

InChI=1S/C46H92N2O4/c1-6-9-12-15-18-27-34-43-51-45(49)37-30-23-19-25-32-39-48(42-41-47(4)5)40-33-26-20-24-31-38-46(50)52-44(35-28-21-16-13-10-7-2)36-29-22-17-14-11-8-3/h44H,6-43H2,1-5H3

InChI Key

WIWRPGNHBSINBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((2-(dimethylamino)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, including esterification and amidation reactions. The process typically starts with the esterification of heptadecan-9-ol with octanoic acid, followed by the introduction of the dimethylaminoethyl group through a nucleophilic substitution reaction. The final step involves the attachment of the nonyloxy group via an esterification reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as distillation and chromatography to remove any impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((2-(dimethylamino)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Heptadecan-9-yl 8-((2-(dimethylamino)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Plays a role in the formulation of lipid nanoparticles for gene delivery.

    Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.

    Industry: Employed in the production of specialized coatings and materials with unique properties.

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((2-(dimethylamino)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, facilitating the delivery of encapsulated drugs or genetic material into cells. The molecular targets include cell membrane lipids and proteins involved in endocytosis and intracellular trafficking.

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
  • Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate

Uniqueness

Heptadecan-9-yl 8-((2-(dimethylamino)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate stands out due to its specific functional groups that enhance its solubility and interaction with biological membranes. This makes it particularly effective in drug delivery applications compared to its similar counterparts.

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